5-氟噻吩-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

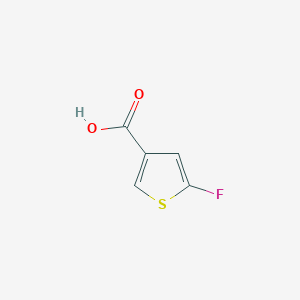

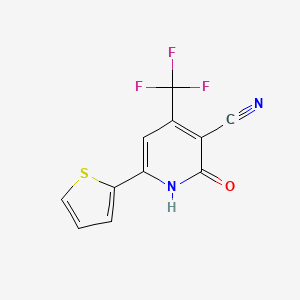

5-Fluorothiophene-3-carboxylic acid is a compound that is part of the thiophene family, which are sulfur-containing heterocycles. The fluorine atom at the 5-position and the carboxylic acid group at the 3-position are key functional groups that can influence the molecule's reactivity and interaction with other molecules. While the provided papers do not directly discuss 5-fluorothiophene-3-carboxylic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the behavior of 5-fluorothiophene-3-carboxylic acid.

Synthesis Analysis

The synthesis of related thiophene derivatives, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, involves the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . This suggests that similar synthetic routes could be employed for the synthesis of 5-fluorothiophene-3-carboxylic acid, with appropriate modifications to introduce the fluorine atom and the carboxylic acid group at the respective positions on the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can participate in various interactions such as hydrogen bonding and π-π stacking. For instance, in the cocrystals of 5-fluorouracil with thiophene carboxylic acids, carboxylic acid dimers are formed through acid-acid homosynthons, and the structures are stabilized by various interactions including hydrogen bonds and π-π stacking . These findings suggest that 5-fluorothiophene-3-carboxylic acid could also form similar supramolecular architectures due to its carboxylic acid group.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be influenced by the presence of substituents on the thiophene ring. For example, oligothiophene-based compounds exhibit fluorescence enhancement upon binding with carboxylate anions, which is attributed to intramolecular hydrogen bonding that stabilizes the anion-ionophore adduct . This indicates that 5-fluorothiophene-3-carboxylic acid may also participate in chemical reactions that are facilitated by the presence of the carboxylic acid group, potentially leading to the formation of complexes or affecting its fluorescence properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their substituents. The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been investigated, revealing novel fluorescence behavior . Additionally, the interaction of 5-fluoroorotic acid with transition metals has been studied, showing different coordination modes and the formation of extensive hydrogen-bonded networks . These studies suggest that 5-fluorothiophene-3-carboxylic acid may also exhibit unique physical and chemical properties, such as fluorescence and the ability to form metal complexes, which could be explored in further research.

科学研究应用

环境影响和替代品

对氟化物质的研究,包括与 5-氟噻吩-3-甲酸相关的研究,重点在于评估环境影响和寻找更安全的替代品。研究强调了需要了解氟化替代品以应对风险评估和管理挑战。这些物质用于从含氟聚合物制造到消费品等各种应用中,引发了对它们对人类健康和环境安全性的担忧。缺乏可获得的信息阻碍了有效的风险管理,这凸显了合作努力的必要性,以生成有意义的评估所需的缺失数据 (Wang et al., 2013)。

全氟烷基化学物质的降解

全氟烷基化学物质,包括与 5-氟噻吩-3-甲酸相关的化合物,由于其潜在的环境降解途径而成为广泛研究的主题。研究表明,微生物降解在将这些化学物质转化为全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs) 中起着重要作用。了解这些化学物质在土壤和沉积物等环境中的生物降解性和降解途径对于评估它们的归宿和影响至关重要。这个知识空白需要进一步的研究来全面评估这些化合物的环境持久性和转化 (Liu & Avendaño, 2013)。

羧酸对生物催化剂的抑制

对羧酸(包括 5-氟噻吩-3-甲酸衍生物)对微生物生物催化剂的抑制效应的研究提供了对其对发酵过程影响的见解。这些酸在抑制浓度下会对微生物细胞产生不利影响,这突出了代谢工程策略在增强微生物耐受性中的重要性。了解这些抑制机制是开发用于工业应用的强大微生物菌株的关键,在这些应用中使用或生产此类酸 (Jarboe et al., 2013)。

氟烷基化反应的探索

氟烷基化反应的进展,包括涉及 5-氟噻吩-3-甲酸衍生物的反应,对于含氟药物和农用化学品的开发至关重要。水性介质反应因其环境效益而备受关注,为将氟化基团掺入目标分子提供了温和且绿色的方法。这篇综述强调了开发水性氟烷基化方法的进展,强调了与绿色化学原理相一致的创新反应的必要性 (Song et al., 2018)。

生物硫醇的亲核性和探针开发

对生物硫醇亲核性的研究导致了选择性荧光探针的开发,包括基于 5-氟噻吩-3-甲酸衍生物的探针。这些探针旨在灵敏和选择性地检测生物样品中的生物硫醇,有助于了解它们在健康和疾病中的作用。这篇综述重点介绍了在生物硫醇传感中实现高选择性和灵敏性的化学策略,鼓励在这个领域进行进一步的研究 (Dos Santos et al., 2020)。

属性

IUPAC Name |

5-fluorothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYSBJQHFDINTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356036 |

Source

|

| Record name | 5-fluorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluorothiophene-3-carboxylic Acid | |

CAS RN |

32415-50-2 |

Source

|

| Record name | 5-fluorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)